The Prelog-Djerassi lactone is a significant organic compound characterized by its unique lactone structure, which is a cyclic ester formed from the reaction of an alcohol and a carboxylic acid. This compound is notable for its optical activity and has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and organic synthesis. The compound is derived from the Prelog-Djerassi lactonic acid, showcasing a stereocenter that contributes to its biological activity.
These reactions highlight the versatility of the Prelog-Djerassi lactone in synthetic organic chemistry.
The biological activity of the Prelog-Djerassi lactone has been investigated, revealing potential pharmacological properties. Studies indicate that derivatives of this lactone exhibit various degrees of biological activity, including antimicrobial and anti-inflammatory effects. The structure-activity relationship is crucial in determining how modifications to the lactone affect its efficacy in biological systems.
The Prelog-Djerassi lactone finds applications primarily in medicinal chemistry and organic synthesis. Its derivatives are being explored for their potential use in drug development due to their biological activities. Additionally, its unique structural features make it a valuable intermediate in synthesizing more complex organic molecules.
Interaction studies involving the Prelog-Djerassi lactone focus on its binding affinity with various biological targets. Research indicates that specific modifications to the lactone can enhance or diminish its interaction with enzymes or receptors, impacting its pharmacological profile. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.
The Prelog-Djerassi lactone can be compared with several similar compounds that share structural or functional characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Prelog-Djerassi lactonic acid | Contains a carboxylic acid functional group | Precursor to the lactone; exhibits different reactivity |
| Lactones (general) | Cyclic esters formed from alcohols and acids | Vary widely in size and reactivity; not all are optically active |
| γ-Butyrolactone | A five-membered cyclic ester | Used as a solvent; lacks stereocenter |
| Caprolactam | A six-membered cyclic amide | Used in nylon production; distinct functional group |
The uniqueness of the Prelog-Djerassi lactone lies in its specific stereochemistry and biological activity, setting it apart from other similar compounds. Its synthesis routes also demonstrate significant diversity compared to more common lactones.
The utilization of carbohydrates as chiral starting materials for the synthesis of Prelog-Djerassi lactone represents a strategic approach that leverages the inherent stereochemical complexity of readily available sugar derivatives [1]. These methodologies exploit the established stereochemistry present in carbohydrate frameworks to construct the target molecule with high stereocontrol while minimizing the need for external chiral auxiliaries.
Jones and Wood pioneered the application of D-glucose as a starting material for approaching the Prelog-Djerassi lactone synthesis [1]. Their strategy was based on the concept that the carbohydrate could provide the basic skeleton of the molecule, requiring only extension from C-6 and introduction of the ring methyl groups in the correct stereochemistry [2]. The methodology involved several key transformations that demonstrated the versatility of carbohydrate chemistry in complex molecule synthesis.
The initial approach employed methyl α-D-glucopyranoside as the starting material, which underwent a series of protective group manipulations and functional group transformations [2]. A critical step in this sequence involved the use of Swern oxidation to prepare carbohydrate ketones efficiently, providing an important synthetic tool for preparing these intermediates in high yield [1] [2]. The oxidation protocol demonstrated superior performance compared to alternative oxidation methods, achieving greater than 90% yield in the conversion of hydroxyl groups to ketones.
The introduction of the C-2 methyl group was accomplished through ring opening of an epoxide intermediate using lithium dimethylcuprate [2]. When the epoxide was treated at 0°C in diethyl ether with lithium dimethylcuprate formed in situ from methyllithium and copper(I) iodide, two products were isolated: the desired diaxial ring-opened product in 65% yield and a glycal byproduct in 9% yield [2]. The formation of the glycal presumably arose from attack of iodide ion on the epoxide followed by elimination, representing a competing pathway that limited the overall efficiency of this transformation.
The second methyl group introduction presented significant challenges and required extensive investigation of different methodologies [2]. Initial attempts to use Peterson reaction conditions for methylenation proved unsuccessful due to unusual departures from the normal reaction pathway, which was found to depend on the stereochemistry of the intermediate β-hydroxysilanes [1] [2]. This observation led to important insights into the mechanistic aspects of Peterson reactions in carbohydrate systems.
Despite the conceptual appeal of using carbohydrates as chiral pool reagents, several limitations became apparent during the synthetic development [2]. The approach faced difficulties in achieving satisfactory diastereoselectivity during methyl group installation, particularly in the later stages of the synthesis. Additionally, the presence of multiple hydroxyl groups with similar reactivity patterns created challenges in achieving selective functionalization without extensive protection and deprotection sequences.
The overall synthetic route required 25 steps over 7 operations to reach key intermediates, highlighting the complexity associated with carbohydrate-based approaches [2]. While the strategy successfully demonstrated the feasibility of using glucose-derived starting materials, the length of the synthetic sequence and moderate overall yields limited its practical applications for large-scale synthesis.
| Transformation | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Swern Oxidation | >90 | DMSO, oxalyl chloride, -78°C | [1] [2] |
| Epoxide Ring Opening | 65 | Me₂CuLi, Et₂O, 0°C | [2] |
| Overall Route | 25 | 7 steps | [2] |
Organoiron chemistry has emerged as a powerful tool for stereoselective synthesis, offering unique opportunities for controlling stereochemistry through the coordination of iron carbonyl complexes to organic ligands [3] [4]. The application of these methodologies to Prelog-Djerassi lactone synthesis has demonstrated remarkable stereocontrol capabilities, particularly in the functionalization of cycloheptadiene systems.
Pearson and colleagues developed a comprehensive approach utilizing organoiron complexes for the stereocontrolled construction of the Prelog-Djerassi lactone framework [5] [3]. The methodology exploited the rigid stereocontrol exercised by a tricarbonyliron group attached to cycloheptadienyl systems, enabling precise control over the introduction of substituents at vicinal positions [3] [6]. This approach represented a significant advancement in the application of organometallic chemistry to natural product synthesis.
The synthesis commenced with cis-5,7-dimethylcyclohepta-1,3-diene, which was readily available using established organoiron chemistry protocols [7]. This starting material was converted to all cis-3,7-diacetoxy-4,6-dimethylcycloheptene through a series of stereocontrolled transformations mediated by iron carbonyl coordination [7]. The key transformation involved the formation of cycloheptadienyl-iron complexes that provided exceptional stereocontrol during subsequent functionalization reactions.
A critical breakthrough in the organoiron-mediated synthesis involved the implementation of asymmetric enzymatic hydrolysis to resolve racemic intermediates [7]. The all cis-3,7-diacetoxy-4,6-dimethylcycloheptene was subjected to enzymatic resolution conditions, resulting in the formation of hydroxy acetate intermediates with high optical purity [7]. This biocatalytic step proved essential for accessing enantiomerically pure material for subsequent transformations.
The enzymatic resolution process demonstrated excellent selectivity, enabling the separation of enantiomers that would have been challenging to resolve through conventional chemical methods [7]. The resulting hydroxy acetate intermediate was then converted to the target Prelog-Djerassi lactone through a four-step sequence, achieving high optical purity in the final product [7]. This combination of organometallic chemistry and biocatalysis represented an innovative approach to asymmetric synthesis.
The success of the organoiron-mediated approach stems from the unique stereochemical directing effects of iron carbonyl groups [3] [6]. The Fe(CO)₃ moiety coordinates to one face of the π-system, creating a chiral environment that influences the stereochemical outcome of subsequent reactions [3]. This coordination mode stabilizes specific conformations and directs nucleophilic additions to occur with high facial selectivity.
Detailed mechanistic studies revealed that the iron carbonyl group provides both steric and electronic control over reaction pathways [6]. The metal center influences the distribution of electron density in the coordinated ligand, affecting both the regioselectivity and stereoselectivity of electrophilic and nucleophilic addition reactions [3] [4]. These insights have proven valuable for developing new methodologies based on organoiron chemistry.
| Iron Complex | Stereoselectivity | Yield (%) | Optical Purity | Reference |
|---|---|---|---|---|
| Cycloheptadienyl-Fe(CO)₃ | >95:5 dr | 85 | >95% ee | [7] [5] |
| Enzymatic Resolution | >99:1 er | 78 | >99% ee | [7] |
| Overall Synthesis | 13 steps | 42 | >95% ee | [3] [6] |
Silicon-containing compounds have proven to be exceptionally valuable tools for stereocontrol in organic synthesis, particularly in the construction of complex molecules such as the Prelog-Djerassi lactone [8] [9]. The unique properties of silicon substituents, including their ability to direct stereochemical outcomes through both steric and electronic effects, have enabled the development of highly effective synthetic methodologies.
Chow and Fleming developed a remarkable synthetic approach in which every relative stereochemical relationship present in the Prelog-Djerassi lactone was established through stereocontrolled reactions based on the presence of silyl groups [8] [10]. This comprehensive strategy demonstrated the power of silicon-directed synthesis by employing multiple distinct types of silicon-mediated transformations in a single synthetic sequence.
The methodology incorporated four key silicon-mediated transformations: enolate protonation of a β-silyl ester, enolate alkylation of a β-silyl ester, silyl-to-hydroxy conversion with retention of configuration, and stereospecifically anti protodesilylation of allylsilanes [8] [9]. Each of these transformations contributed to the establishment of specific stereochemical relationships within the target molecule, showcasing the versatility of silicon-directed chemistry.
A particularly innovative aspect of the Fleming approach involved the use of allylsilane chemistry for establishing remote stereochemical relationships [8] [9]. The allylsilanes were prepared through a stereocontrolled, convergent synthesis from allylic acetates, providing a general solution for the controlled synthesis of new stereogenic centers relative to resident centers without regard to their distance apart [8]. This methodology addressed one of the fundamental challenges in acyclic stereocontrol.
The protodesilylation reactions of allylsilanes proceeded with excellent stereospecificity, giving predominantly the desired alkene products [8] [10]. Using complementary allylic acetates with opposite double bond geometries, the researchers were able to access both diastereomeric alkenes, which were subsequently converted into the Prelog-Djerassi lactonic acid and its C-6 epimer respectively [8]. This approach demonstrated remarkable control over stereochemistry at positions remote from existing stereocenters.
The synthesis began with the preparation of β-silyl esters, which served as key intermediates for multiple stereocontrolled transformations [9]. The enolate protonation of β-silyl esters proceeded with high diastereoselectivity, establishing the desired stereochemical relationship between the silyl group and newly formed stereocenter [8]. Similarly, the enolate alkylation of β-silyl esters demonstrated excellent stereocontrol, enabling the introduction of additional substituents with predictable stereochemical outcomes.
The silyl-to-hydroxy conversion represented another crucial transformation in the synthetic sequence [8] [10]. This reaction proceeded with retention of configuration, providing access to hydroxyl-containing intermediates while maintaining the established stereochemistry. The reliability and predictability of this transformation made it particularly valuable for synthetic planning and execution.
The Fleming synthesis employed a convergent strategy that allowed for the separate preparation of key fragments followed by their stereocontrolled coupling [8] [9]. This approach minimized the number of linear steps while maximizing the efficiency of stereochemical control. The convergent nature of the synthesis also provided opportunities for structural diversification and the preparation of analogs.
The separation of diastereoisomers at strategic points in the synthesis enabled the selective pursuit of desired stereochemical outcomes [8]. While this approach required chromatographic separations, it provided access to stereochemically pure intermediates that could be carried forward to the target molecule with confidence in the stereochemical integrity.
| Transformation Type | Selectivity | Yield (%) | Mechanism | Reference |
|---|---|---|---|---|
| β-Silyl Ester Protonation | 83:17 dr | 78 | Syn-selective | [8] [9] |
| Allylsilane Protodesilylation | >90:10 | 85 | Anti-stereospecific | [8] [10] |
| Silyl-Hydroxy Conversion | Retention | 92 | SN2-type | [8] |
| Overall Convergent Route | Multiple centers | 65 | Silicon-directed | [8] [9] |
The development of total synthesis routes from acyclic precursors represents a fundamental challenge in organic synthesis, requiring the controlled formation of multiple stereogenic centers and the cyclization to form the lactone ring system [11] [12]. These approaches have provided valuable insights into stereocontrol strategies and have contributed significantly to the methodological development in asymmetric synthesis.
A particularly elegant approach to Prelog-Djerassi lactone synthesis was developed utilizing rhodium-catalyzed asymmetric hydroformylation as a key stereocontrolling element [13] [14]. This methodology employed a tandem hydroformylation/crotylation sequence to establish the C2-C4 stereochemistry in a single operation, demonstrating the power of transition metal catalysis for complex molecule synthesis.
The synthesis commenced with a known vinyl ortho ester that served as the substrate for the rhodium-catalyzed asymmetric hydroformylation [13] [15]. The hydroformylation reaction was followed by an in situ crotylation sequence, enabling the formation of multiple carbon-carbon bonds and the establishment of crucial stereochemical relationships in a highly efficient manner. This tandem approach minimized the number of isolation steps while maintaining excellent stereocontrol.
The final stereogenic center was established through a rhodium-catalyzed asymmetric hydrogenation, completing the synthesis in just three isolations with 57% overall yield [13] [14]. This remarkably short and efficient synthesis demonstrated the potential of modern catalytic methods for accessing complex natural products from simple starting materials. The high overall yield and minimal number of steps made this approach particularly attractive for practical applications.
Another significant advancement in acyclic synthesis approaches involved the development of catalytic asymmetric vinylogous aldol reactions for direct access to α,β-unsaturated δ-lactones [16] [17]. This methodology employed a vinylogous Mukaiyama-aldol reaction between γ-substituted dienolates and various aldehydes in the presence of a copper fluoride catalyst bearing a chiral bisphosphine ligand.
The vinylogous aldol approach provided a one-step catalytic asymmetric access to α,β-unsaturated δ-lactones, which served as advanced intermediates for Prelog-Djerassi lactone synthesis [16] [18]. The reaction demonstrated broad substrate scope, tolerating aromatic aldehydes, heteroaromatic aldehydes, α,β-unsaturated aldehydes, and aliphatic aldehydes with consistently high enantioselectivity. The methodology proved particularly valuable for accessing lactone frameworks that would be challenging to construct through alternative approaches.
The mechanistic studies of the vinylogous aldol reaction revealed that α-addition was reversible and not favored, accounting for the excellent regioselectivity observed in the transformation [18]. The copper-dienolate species generated through deprotonation was proposed to form an equilibrium with an allylcopper species, which reacted with aldehydes through a catalytic asymmetric allylation pathway [18]. These insights provided important guidance for optimizing reaction conditions and expanding substrate scope.
Electrophilic lactonization procedures have been extensively explored as tools for acyclic stereocontrol in the synthesis of lactone-containing natural products [12]. These methodologies involve the functionalization of olefinic carboxylic acids with relative asymmetric induction, providing direct access to lactone products while establishing new stereogenic centers.
Various electrophilic lactonization protocols have been investigated, including iodolactonization, mercurilactonization, phenylselenolactonization, and hydroxymethyllactonization [12]. Each of these methods offers distinct advantages and limitations depending on the specific substrate and desired stereochemical outcome. Iodolactonization under thermodynamic control conditions exhibited good 1,2- and 1,3-induction in the formation of δ-lactones, though 1,4-induction remained problematic.
Mercurilactonization proceeded with excellent stereocontrol in the formation of both γ- and δ-lactones through 1,2-induction mechanisms [12]. However, this approach suffered from difficulties in the elimination step during reductive demercuration, limiting its practical applications. Phenylselenolactonization with N-(phenylseleno)phthalimide appeared to be kinetically controlled, affording high induction with sterically biased substrates leading to δ-lactones.
| Lactonization Method | Ring Size | Stereoinduction | Yield (%) | Reference |
|---|---|---|---|---|
| Iodolactonization | δ-lactone | 1,2- and 1,3- | 75-85 | [12] |
| Mercurilactonization | γ- and δ-lactone | 1,2-induction | 80-90 | [12] |
| Phenylselenolactonization | δ-lactone | Kinetic control | 70-80 | [12] |
| Hydroformylation/Crotylation | Acyclic to lactone | Multiple centers | 57 | [13] [14] |
Biocatalytic methodologies have emerged as powerful tools for the enantioselective synthesis of lactones, offering exceptional stereoselectivity under mild reaction conditions [19] [20]. These approaches leverage the inherent chiral recognition capabilities of enzymes to achieve transformations that would be challenging or impossible using conventional chemical methods.
The development of enzymatic lactonization protocols has provided novel routes for accessing enantiomerically pure lactone frameworks [19] [21]. Porcine pancreatic lipase-catalyzed δ-lactonization of racemic 3,5-dihydroxy-2-alkyl esters has demonstrated the ability to achieve simultaneous enantiocontrol of three stereogenic centers in flexible acyclic systems [19]. This remarkable transformation produced lactones with high enantioselectivity, reaching 92.8% enantiomeric excess in optimized conditions.
The enzymatic approach offered significant advantages over chemical lactonization methods, including the ability to operate under mild aqueous conditions and the inherent selectivity of the enzyme for specific substrate conformations [19]. The resulting lactone products served as valuable synthons for the asymmetric synthesis of various bioactive compounds, including potential anti-obesity compounds such as tetrahydrolipstatin [19]. This demonstrated the broader applicability of enzymatic lactonization beyond the specific target of Prelog-Djerassi lactone.
Recent developments in biocatalysis have focused on the creation of multi-enzyme cascade systems that enable the construction of complex molecular architectures through sequential enzymatic transformations [20] [21]. A three-step one-pot enzymatic cascade utilizing 2-deoxyribose-5-phosphate aldolase and alcohol dehydrogenase has been developed for the synthesis of δ-lactones with controlled stereochemistry [21].
The cascade system employed acetaldehyde as the starting material, with the initial stage involving a double aldol reaction catalyzed by 2-deoxyribose-5-phosphate aldolase to produce chiral lactone precursors from achiral substrates [21]. The main challenge in this transformation was the instability of the aldolase in the presence of high acetaldehyde concentrations, which was addressed through genetic engineering to improve enzyme tolerance [21]. The engineered Lactobacillus brevis aldolase variant C42M E78K exhibited improved activity and stability compared to the wild-type enzyme.
Innovative iron-based biocatalytic strategies have been developed for the asymmetric synthesis of cyclic compounds related to lactone frameworks [22] [23]. Using directed evolution techniques, sperm whale myoglobin was engineered into a biocatalyst capable of promoting cyclization reactions of allyl diazoacetamide substrates into bicyclic lactams with high yields and excellent enantioselectivity [22]. While not directly applicable to Prelog-Djerassi lactone synthesis, these developments illustrate the potential for expanding biocatalytic methodology to related structural motifs.
The engineered myoglobin variants demonstrated remarkable catalytic performance, achieving up to 99% enantiomeric excess in the formation of fused cyclopropane-γ-lactams [22]. These transformations could be performed in whole cells, providing practical advantages for large-scale applications [23]. The methodology enabled efficient chemoenzymatic construction of chiral building blocks that could serve as valuable synthons for natural product synthesis.
The success of biocatalytic approaches to lactone synthesis has been greatly enhanced by advances in directed evolution and protein engineering [20] [21]. The ability to modify enzyme active sites to accommodate non-natural substrates has expanded the scope of biocatalytic transformations significantly. The development of substrate walking approaches, where catalyst activity is progressively improved for increasingly complex substrates through iterative rounds of directed evolution, has proven particularly effective [20].
These engineering approaches have enabled the development of biocatalysts capable of operating under process conditions with high substrate loadings and excellent selectivity [20]. The combination of high stereoselectivity, mild reaction conditions, and the potential for large-scale application makes these biocatalytic approaches highly attractive for industrial applications [21]. The continued development of enzyme engineering methodologies promises to expand further the scope and efficiency of biocatalytic lactone synthesis.
| Biocatalytic System | Enzyme Type | Selectivity (% ee) | Yield (%) | Reference |
|---|---|---|---|---|
| Lipase Lactonization | Porcine Pancreatic Lipase | 92.8 | 88 | [19] |
| Aldolase/ADH Cascade | DERA/ADH | >95 | 85 | [21] |
| Engineered Myoglobin | Modified Cytochrome | 99 | 91 | [22] [23] |
| Multi-enzyme Cascade | 9-enzyme system | 51 | - | [20] |
The thermodynamic stability of the Prelog-Djerassi lactone ring system is fundamentally governed by the interplay between ring strain, conformational preferences, and stereoelectronic effects inherent to six-membered lactones [1] [2]. Unlike five-membered gamma-lactones and seven-membered epsilon-lactones, delta-lactones such as the Prelog-Djerassi lactone occupy a unique position in the lactone stability hierarchy due to their medium-ring characteristics [2].
The six-membered lactone ring in Prelog-Djerassi lactone exhibits reduced anomeric stabilization compared to acyclic esters, as the enforced s-trans conformation prevents optimal orbital overlap between the non-carbonyl oxygen lone pair and the adjacent carbon-oxygen sigma* orbital [1]. This geometric constraint renders the lactone oxygen more nucleophilic and the carbonyl carbon more electrophilic relative to their acyclic counterparts [1].
Experimental lanthanide-induced shift studies on analogous delta-lactone systems reveal conformational energy differences of approximately 0.9 kcal/mol between boat and half-chair conformations [2]. For the Prelog-Djerassi lactone specifically, nuclear magnetic resonance investigations demonstrate that the boat-like conformation is thermodynamically favored, with the two methyl substituents at C-3 and C-5 adopting pseudo-axial orientations [3]. This unexpected preference for axial substitution contrasts with typical cyclohexane derivatives and reflects the unique stereoelectronic environment of the lactone functionality [4].
Table 1: Thermodynamic Parameters of Delta-Lactone Systems
| Lactone System | Conformation | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|
| δ-valerolactone | Boat vs Half-chair | ΔG = 0.9 | [2] |
| ε-caprolactone | Boat vs Chair | ΔG > 3.5 | [2] |
| Prelog-Djerassi lactone | Boat (favored) | Stabilized by methyl interactions | [3] |
The thermodynamic stability is further enhanced by favorable van der Waals interactions between the axial methyl groups and the lactone oxygen atom, creating a stabilization effect that compensates for the apparent steric strain [3]. Differential scanning calorimetry studies on related lactone systems indicate that six-membered lactones typically exhibit melting points in the range of 124-128°C for the Prelog-Djerassi lactone, with enthalpies of fusion generally below 70 J/g for most delta-lactone derivatives [5] [6].
Solvent-dependent tautomeric behavior in lactone systems represents a complex interplay between polarity, hydrogen bonding capacity, and specific solvation effects [7] [8]. While classical lactone-to-hydroxy acid tautomerism is generally not observed for six-membered lactones under normal conditions, the Prelog-Djerassi lactone exhibits notable solvent-dependent conformational equilibria that influence its physical and chemical properties [8].
The lactone ring system can undergo solvent-mediated conformational changes between boat and chair-like arrangements, with the equilibrium position being highly sensitive to the dielectric properties of the surrounding medium [7]. In polar protic solvents such as methanol and ethanol, hydrogen bonding interactions between solvent molecules and the lactone oxygen atom can stabilize conformations that would be energetically unfavorable in non-polar environments [8].
Table 2: Solvent Effects on Lactone Conformational Equilibria
| Solvent Type | Dielectric Constant | Predominant Conformation | Stabilization Mechanism | Reference |
|---|---|---|---|---|
| Chloroform | 4.8 | Boat | Minimal solvation | [3] |
| Acetone | 20.7 | Mixed conformations | Dipole interactions | [7] |
| Methanol | 32.7 | Chair-like | Hydrogen bonding | [8] |
| Water | 78.4 | Highly solvated | Multiple H-bonds | [8] |
Nuclear magnetic resonance chemical shift studies demonstrate that the chemical shift difference between H-5a and H-5b protons varies from 0.4 ppm in chloroform to approximately 0.2 ppm in more polar solvents, indicating a solvent-dependent change in the shielding environment around these nuclei [3]. This variation reflects the changing conformational populations as a function of solvent polarity and hydrogen bonding ability [3].
The tautomeric equilibrium constant KT = [lactone]/[open form] is significantly influenced by solvent effects, with polar solvents generally favoring ring-opened forms through stabilization of the carboxylate functionality [7]. However, for the Prelog-Djerassi lactone, the six-membered ring provides sufficient stability to maintain the cyclic form even in highly polar media, with ring-opening occurring only under strongly basic conditions [8].
Computational studies using polarizable continuum models demonstrate that the energy difference between boat and chair conformations decreases from approximately 2.1 kcal/mol in vacuum to 0.8 kcal/mol in aqueous solution, indicating significant solvent-mediated stabilization of the less favored chair form [7]. These calculations employ density functional theory with the B3LYP functional and 6-31+G(d,p) basis sets, incorporating explicit consideration of bulk solvent effects through the integral equation formalism variant of the polarizable continuum model [7].
Quantum mechanical investigations of the Prelog-Djerassi lactone electronic structure reveal complex orbital interactions that govern its chemical reactivity and spectroscopic properties [9] [10]. Density functional theory calculations using the B3LYP hybrid functional with 6-31G* and 6-311+G(d,p) basis sets provide detailed insights into the molecular orbital composition and electronic distribution [11] [10].
The highest occupied molecular orbital predominantly exhibits oxygen lone pair character localized on the lactone oxygen atom, with significant contributions from the adjacent carbon-oxygen sigma bonds [12]. This orbital arrangement contributes to the enhanced nucleophilicity of the lactone oxygen relative to acyclic esters [1]. The lowest unoccupied molecular orbital displays pronounced antibonding character across the carbonyl carbon-oxygen bond, consistent with the increased electrophilicity of the lactone carbonyl carbon [12].
Table 3: Electronic Structure Parameters from Quantum Mechanical Calculations
| Property | DFT B3LYP/6-31G* | DFT B3LYP/6-311+G(d,p) | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -6.8 to -7.2 | -6.5 to -6.9 | |
| LUMO Energy (eV) | -0.5 to -1.2 | -0.3 to -0.8 | |
| HOMO-LUMO Gap (eV) | 5.8 to 6.2 | 5.9 to 6.3 | |
| Dipole Moment (Debye) | 3.2 to 3.8 | 3.1 to 3.6 | [11] |
Gauge-including atomic orbital calculations enable accurate prediction of nuclear magnetic resonance chemical shifts through computation of magnetic shielding tensors [10]. These calculations demonstrate that empirically scaled shielding values obtained from B3LYP/3-21G calculations with polarization and diffuse functions on heteroatoms achieve root-mean-square errors of approximately 3 ppm for carbon-13 chemical shifts [10].
The electronic structure calculations reveal significant charge delocalization within the lactone ring system, with natural population analysis indicating partial positive charge accumulation on the carbonyl carbon (+0.65 e) and corresponding negative charge density on the lactone oxygen (-0.78 e) [11]. This charge distribution pattern explains the enhanced reactivity of the lactone toward nucleophilic attack compared to saturated ethers [11].
Time-dependent density functional theory calculations predict the first electronic absorption maximum at approximately 285 nm, corresponding to an n→π* transition localized primarily on the carbonyl chromophore [14]. The calculated oscillator strength of 0.002 is consistent with the weak absorption observed experimentally for simple lactone systems [14].
Molecular electrostatic potential surfaces computed at the B3LYP/6-311+G(d,p) level reveal significant negative potential regions around the lactone oxygen atom and positive potential zones near the carbonyl carbon, providing a visual representation of the reactive sites within the molecule [11]. These calculations employ optimized geometries obtained through full gradient optimization without symmetry constraints [11].
Molecular dynamics simulations provide detailed insights into the conformational flexibility and dynamic behavior of the Prelog-Djerassi lactone in various environments [15] [16]. Classical molecular dynamics employing validated force field parameters enables exploration of conformational space on nanosecond to microsecond timescales, revealing transitions between energetically accessible conformations [15].
All-atom molecular dynamics simulations utilizing the optimized potentials for liquid simulations force field demonstrate that the Prelog-Djerassi lactone samples multiple conformational states in aqueous solution, with the boat conformation representing the global minimum [15]. The conformational sampling reveals rapid interconversion between slightly different boat-like arrangements, with characteristic transition times of 100-500 picoseconds [15].
Table 4: Molecular Dynamics Simulation Parameters and Results
| Simulation Condition | Temperature (K) | Simulation Time (ns) | Predominant Conformation | Population (%) | Reference |
|---|---|---|---|---|---|
| Vacuum | 300 | 10 | Boat | 85 | [16] |
| Aqueous solution | 300 | 20 | Boat/Chair mix | 70/30 | [15] |
| Organic solvent | 300 | 15 | Boat | 90 | [15] |
| Elevated temperature | 355 | 10 | Multiple | Variable | [15] |
The root-mean-square deviation analysis indicates that the lactone ring maintains structural rigidity with average deviations of 0.3-0.5 Å for non-hydrogen atoms throughout the simulation trajectories [15]. Principal component analysis reveals that the primary modes of motion involve concerted movement of the methyl substituents and slight puckering of the six-membered ring [16].
Temperature-dependent simulations demonstrate increased conformational sampling at elevated temperatures, with the chair conformation becoming more populated at 355 K compared to 300 K [15]. The free energy landscape computed through umbrella sampling techniques reveals energy barriers of 2-4 kcal/mol for boat-to-chair interconversion, consistent with experimental nuclear magnetic resonance coalescence studies [16].
Solvation effects significantly influence the conformational behavior, with explicit water molecules forming hydrogen bonds with the lactone oxygen atom and modulating the relative stabilities of different conformational states [15]. The average number of hydrogen bonds ranges from 1.8 to 2.4 depending on the instantaneous conformation, with the chair form generally exhibiting higher solvation numbers due to improved accessibility of the lactone oxygen [15].
Enhanced sampling techniques including replica exchange molecular dynamics enable comprehensive exploration of the conformational landscape, revealing minor populations of twist-boat and half-chair conformations that are not readily detectable in conventional molecular dynamics simulations [16]. These calculations employ the Nose-Hoover thermostat and Parrinello-Rahman barostat to maintain constant temperature and pressure conditions [15].